cis-2-Aminocyclohexanol exists in two stereoisomeric forms, differentiated by the spatial arrangement of their functional groups. These are designated as (1R,2S)-cis-2-aminocyclohexanol and (1S,2R)-cis-2-aminocyclohexanol. Both isomers are valuable in various scientific research applications, and their specific synthesis methods are crucial for obtaining the desired form.
Several methods have been developed for the synthesis of cis-2-aminocyclohexanol, each with its own advantages and limitations. One common approach involves the reduction of cis-2-aminocyclohexanone, which can be achieved using various reducing agents.
cis-2-Aminocyclohexanol serves as a versatile building block in organic synthesis due to its functional groups, which allow for further transformations. The presence of both an amine and an alcohol group enables its participation in various reactions, including:
Due to its structural similarity to various biologically active molecules, cis-2-aminocyclohexanol serves as a valuable scaffold in medicinal chemistry research. It has been explored in the development of drugs targeting various diseases, including:
(1R,2S)-2-aminocyclohexanol is an organic compound characterized by the molecular formula C6H13NO. It is a stereoisomer of 2-aminocyclohexanol, specifically the cis form, which means that both the amino and hydroxyl groups are positioned on the same side of the cyclohexane ring. This unique configuration contributes to its distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.
These reactions highlight its versatility as a building block in organic synthesis and pharmaceutical development .
Research indicates that (1R,2S)-2-aminocyclohexanol interacts with various biological systems. Notably, it has been shown to interact with type II polyketide synthase-like enzymes (AmcF–AmcG), which are involved in the biosynthesis of cispentacin. This compound plays a crucial role in enzymatic reactions that lead to the formation of key intermediates in metabolic pathways .
Additionally, its chiral nature makes it a candidate for studying enzyme mechanisms and protein-ligand interactions, providing insights into biological processes at the molecular level .
Several synthetic routes have been developed for producing (1R,2S)-2-aminocyclohexanol:
These methods emphasize the compound's accessibility for research and industrial applications.
(1R,2S)-2-aminocyclohexanol has diverse applications across multiple fields:
Studies have shown that (1R,2S)-2-aminocyclohexanol interacts with specific enzymes involved in polyketide synthesis. Its ability to participate in single C2 elongation and cyclization reactions highlights its importance in biochemical pathways. These interactions are crucial for understanding metabolic processes and developing new therapeutic strategies .
(1R,2S)-2-aminocyclohexanol shares structural similarities with several other compounds. Here’s a comparison highlighting its uniqueness:
Compound Name | Configuration | Unique Features |
---|---|---|
(1S,2S)-2-Aminocyclohexanol | Stereoisomer | Different chirality affecting reactivity |
(1R,2R)-2-Aminocyclohexanol | Stereoisomer | Exhibits different substitution patterns |
cis-2-Aminocyclohexanol | Stereoisomer | Comparable structure but different properties |
(1S,2R)-2-Aminocyclohexanol | Stereoisomer | Variations in biological activity |
The cis configuration of (1R,2S)-2-aminocyclohexanol significantly influences its reactivity compared to other isomers. For instance, it predominantly forms N-monoalkylated products when reacted with smaller alkylating agents due to strong intramolecular hydrogen bonding between its hydroxyl and amino groups .
This detailed examination of (1R,2S)-2-aminocyclohexanol underscores its significance as a versatile compound in both chemical synthesis and biological research.
The discovery and development of (1R,2S)-2-aminocyclohexanol emerged from the broader exploration of β-amino alcohols as fundamental building blocks in organic synthesis. Beta-amino alcohols have been recognized as important basic chemical raw materials with extensive applications in organic synthetic chemistry, pharmaceutical chemistry, and natural product synthesis since the mid-20th century. The compound can be historically traced to synthetic approaches involving the reaction of cyclohexene oxide with nucleophilic reagents such as ammonia and amines, representing an evolution in the understanding of stereoselective synthesis.
The specific (1R,2S) stereoisomer gained particular attention through research efforts focused on developing efficient synthetic routes from racemic mixtures to obtain compounds with high optical purity. Notable synthetic developments have been documented in literature spanning from 1999 to 2013, with researchers achieving yields exceeding 90% and optical purities above 99% enantiomeric excess. The compound's significance became more pronounced with the recognition of its role in enzyme interactions, particularly with type II polyketide synthase-like enzymes involved in natural product biosynthesis.
(1R,2S)-2-aminocyclohexanol follows the systematic nomenclature established by the International Union of Pure and Applied Chemistry (IUPAC). The compound is officially designated as (1R,2S)-2-aminocyclohexan-1-ol, reflecting its stereochemical configuration and functional group positions. The systematic naming convention incorporates several key elements: the cyclohexane core structure, the positioning of functional groups at carbons 1 and 2, and the absolute stereochemical descriptors (1R,2S) that define the three-dimensional arrangement of substituents.
Alternative nomenclature includes several synonyms that reflect different naming conventions and commercial designations. The compound is also known as cis-2-aminocyclohexanol, emphasizing the cis relationship between the amino and hydroxyl groups. Additional synonyms include cis-2-hydroxycyclohexanamine, cis-2-amino-cyclohexanol, and cyclohexanol, 2-amino-, (1R,2S)-. The CAS registry number 260065-86-9 provides a unique identifier for this specific stereoisomer, distinguishing it from other stereoisomeric forms.
The classification of (1R,2S)-2-aminocyclohexanol places it within the broader category of β-amino alcohols, which are characterized by the presence of both amino and hydroxyl functional groups separated by one carbon atom. This structural motif is fundamental in medicinal chemistry and serves as a key building block for various pharmaceutical compounds.
The molecular structure of (1R,2S)-2-aminocyclohexanol exhibits several distinctive features that contribute to its chemical behavior and biological activity. The compound possesses a cyclohexane ring in a chair conformation with amino and hydroxyl substituents positioned in a cis relationship. The absolute stereochemistry, defined by the (1R,2S) configuration, establishes the specific three-dimensional arrangement where the hydroxyl group at carbon 1 has R configuration and the amino group at carbon 2 has S configuration.
Table 1: Fundamental Molecular Properties of (1R,2S)-2-Aminocyclohexanol
Property | Value | Reference |
---|---|---|
Molecular Formula | C₆H₁₃NO | |
Molecular Weight | 115.17 g/mol | |
CAS Number | 260065-86-9 | |
Density | 1.0±0.1 g/cm³ | |
Boiling Point | 201.1±33.0 °C at 760 mmHg | |
Flash Point | 75.4±25.4 °C | |
Melting Point | 65°C |
The stereochemical significance of the (1R,2S) configuration extends beyond mere spatial arrangement to influence fundamental chemical properties. The cis arrangement of functional groups enables the formation of intramolecular hydrogen bonds between the amino and hydroxyl groups, which stabilizes specific conformations and affects reactivity patterns. This intramolecular hydrogen bonding significantly influences alkylation reactions, favoring N-monoalkylation over N,N-dialkylation when reacting with small alkylating agents.
The stereochemical arrangement also impacts the compound's interaction with biological targets. The specific three-dimensional structure allows selective binding to enzymes and receptors, making it a valuable tool in biochemical studies and drug development. The compound's ability to interact with type II polyketide synthase-like enzymes (AmcF–AmcG) demonstrates the importance of stereochemical complementarity in enzyme-substrate interactions.
(1R,2S)-2-aminocyclohexanol occupies a significant position in both organic chemistry and biochemistry as a versatile chiral building block and bioactive molecule. In organic synthesis, the compound serves as a crucial intermediate for producing complex organic molecules with specific stereochemical configurations essential for pharmaceutical efficacy. Its chirality enables the synthesis of enantiomerically pure pharmaceuticals and agrochemicals through asymmetric catalysis and resolution processes.
The compound's role in biochemistry is particularly noteworthy through its interactions with various enzyme systems. Research has demonstrated its involvement with type II polyketide synthase-like enzymes (AmcF–AmcG), which are essential for the biosynthesis of cispentacin, a nonproteinogenic amino acid. This interaction highlights the compound's significance in understanding metabolic pathways and enzyme mechanisms relevant to natural product biosynthesis.
In pharmaceutical development, (1R,2S)-2-aminocyclohexanol has found applications in synthesizing compounds with therapeutic potential. The compound influences pathways regulated by tyrosine-protein kinase SYK, impacting immune response signaling mechanisms. This biochemical activity suggests potential applications in treating neurodegenerative diseases and other conditions influenced by enzyme function.
The compound also serves as a model system for studying structure-activity relationships in chiral molecules. Its well-defined stereochemistry and predictable reactivity patterns make it valuable for investigating how molecular structure influences biological activity and chemical behavior. This fundamental understanding contributes to the rational design of new pharmaceutical compounds and the optimization of synthetic methodologies.
The stereoisomeric landscape of 2-aminocyclohexanol encompasses four possible configurations, each exhibiting distinct chemical and biological properties. The comparison between (1R,2S)-2-aminocyclohexanol and its stereoisomeric variants reveals significant differences in reactivity, stability, and biological activity that underscore the importance of stereochemical control in synthetic and pharmaceutical applications.
Table 2: Comparative Analysis of 2-Aminocyclohexanol Stereoisomers
Stereoisomer | Configuration | Key Characteristics | Biological Activity |
---|---|---|---|
(1R,2S)-2-Aminocyclohexanol | cis | Strong intramolecular H-bonding; favors N-monoalkylation | High binding affinity to polyketide synthases |
(1S,2S)-2-Aminocyclohexanol | cis | Weaker intramolecular H-bonding; enhanced N,N-dialkylation | Moderate enzyme interactions |
(1R,2R)-2-Aminocyclohexanol | cis | Similar to (1S,2S) but with transposed substituents | Reduced binding affinity due to steric hindrance |
(1S,2R)-2-Aminocyclohexanol | trans | No intramolecular H-bonding; higher nonpolar solubility | Distinct metabolic stability profile |
The (1R,2S) isomer demonstrates superior performance in several key areas compared to its stereoisomeric counterparts. The formation of strong intramolecular hydrogen bonds between the amino and hydroxyl groups stabilizes transition states and creates a preference for N-monoalkylation over dialkylation in reactions with small alkylating agents. This selectivity is particularly valuable in synthetic applications where regioselective modification is desired.
The biological activity profiles reveal significant differences among stereoisomers. While (1R,2S)-2-aminocyclohexanol exhibits high binding affinity to polyketide synthases, the (1R,2R) and (1S,2S) isomers show reduced binding capabilities due to steric hindrance and altered molecular recognition patterns. The trans isomer (1S,2R) lacks the stabilizing intramolecular hydrogen bonding, resulting in different solubility characteristics and metabolic stability profiles.
In terms of synthetic accessibility, the preparation methods for different stereoisomers vary significantly. The (1R,2S) isomer can be efficiently prepared through resolution of racemic mixtures using chiral resolving agents such as L-DBTA (L-dibenzoyl tartaric acid), achieving high enantiomeric purity. Alternative stereoisomers may require different synthetic approaches or resolution methods, affecting their commercial availability and cost considerations.
(1R,2S)-2-aminocyclohexanol represents a chiral cyclohexane derivative characterized by two adjacent stereocenters at carbon positions 1 and 2 of the cyclohexane ring [8]. The absolute configuration is defined by the Cahn-Ingold-Prelog priority rules, where the carbon bearing the hydroxyl group (C1) exhibits R configuration and the carbon bearing the amino group (C2) exhibits S configuration [3] [8]. This stereochemical arrangement creates a molecule with significant three-dimensional structural complexity due to the presence of two chiral centers within the rigid cyclohexane framework [7].
The molecular formula C₆H₁₃NO corresponds to a molecular weight of 115.17 grams per mole, as confirmed by computational analysis and mass spectrometric data [8] [23]. The compound exists as one of four possible stereoisomers of 2-aminocyclohexanol, distinguished by the specific spatial arrangement of the amino and hydroxyl substituents [7] [19]. The stereochemical designation (1R,2S) indicates that when viewed according to standard stereochemical conventions, the hydroxyl group at position 1 has R configuration while the amino group at position 2 has S configuration [3] [5].
Table 1: Stereochemical Properties of (1R,2S)-2-Aminocyclohexanol
Property | Value | Reference |
---|---|---|
Molecular Formula | C₆H₁₃NO | [8] [23] |
Molecular Weight | 115.17 g/mol | [8] [23] |
CAS Registry Number | 931-15-7 | [23] [8] |
Absolute Configuration | (1R,2S) | [3] [8] |
Number of Chiral Centers | 2 | [7] [8] |
IUPAC Name | (1R,2S)-2-aminocyclohexan-1-ol | [3] [8] |
The (1R,2S)-2-aminocyclohexanol exhibits a cis configuration, meaning the amino and hydroxyl groups are positioned on the same face of the cyclohexane ring [3]. This cis relationship is fundamentally different from the trans configuration where substituents occupy opposite faces of the ring [19] [22]. The cis arrangement creates unique spatial constraints that significantly influence the molecule's conformational behavior and physical properties [11] [12].
In the cis configuration of (1R,2S)-2-aminocyclohexanol, both functional groups experience specific steric and electronic interactions due to their proximity [15] [22]. The spatial relationship between the amino and hydroxyl groups enables the formation of intramolecular hydrogen bonding, which plays a crucial role in stabilizing certain conformations [32] [34]. This cis arrangement also affects the molecule's ability to participate in intermolecular interactions and influences its overall chemical reactivity [32].
The cis configuration can be definitively established through nuclear magnetic resonance spectroscopy analysis of coupling constants between adjacent protons [15] [33]. The vicinal coupling constants between the protons attached to the carbon atoms bearing the amino and hydroxyl groups provide direct evidence for the cis relationship [15] [34]. Computational studies have confirmed that the cis configuration results in distinct conformational preferences compared to the corresponding trans isomer [10] [18].
The cyclohexane ring in (1R,2S)-2-aminocyclohexanol adopts chair conformations, which represent the most stable three-dimensional arrangements for six-membered saturated rings [30] [31]. The molecule can exist in two interconverting chair conformations through a process known as ring flipping, where axial and equatorial positions interchange [30] [35]. This conformational equilibrium is fundamental to understanding the molecule's three-dimensional structure and properties [31] [34].
In one chair conformation, the hydroxyl group occupies an equatorial position while the amino group adopts an axial orientation [11] [12]. The alternative chair conformation places the hydroxyl group in an axial position and the amino group in an equatorial position [12] [34]. The equilibrium between these conformations is influenced by several factors including steric interactions, intramolecular hydrogen bonding, and solvent effects [11] [32].
Experimental studies using low-temperature nuclear magnetic resonance spectroscopy have revealed that the conformational equilibrium strongly favors the arrangement where the hydroxyl group is equatorial and the amino group is axial [11] [12]. This preference arises from the minimization of steric interactions and the optimization of intramolecular hydrogen bonding patterns [32] [34]. The energy difference between the two chair conformations has been estimated through computational methods and experimental observations [10] [11].
Table 2: Conformational Parameters for (1R,2S)-2-Aminocyclohexanol
Conformational Feature | Preferred Arrangement | Energy Consideration |
---|---|---|
Hydroxyl Group Position | Equatorial | Minimizes steric hindrance [11] |
Amino Group Position | Axial | Enables intramolecular hydrogen bonding [32] |
Ring Flip Barrier | ~10 kcal/mol | Standard cyclohexane ring inversion [35] |
Preferred Conformation Population | ~60-70% | Experimental NMR data [11] [12] |
The presence of both amino and hydroxyl functional groups in (1R,2S)-2-aminocyclohexanol creates opportunities for extensive hydrogen bonding networks [32] [36]. Intramolecular hydrogen bonding occurs between the amino and hydroxyl groups when they are appropriately positioned in space, particularly in the preferred chair conformation [32] [34]. This internal hydrogen bonding contributes significantly to the conformational stability and influences the molecule's overall three-dimensional structure [36].
The strength of intramolecular hydrogen bonding in cis-2-aminocyclohexanol derivatives has been quantified through computational methods and experimental observations [32]. The hydrogen bond between the amino nitrogen and hydroxyl proton exhibits characteristics typical of moderate-strength intramolecular interactions [36]. This bonding pattern affects the molecule's conformational preferences and influences its interaction with solvents and other molecules [32] [34].
Intermolecular hydrogen bonding also plays a crucial role in the solid-state packing and solution behavior of (1R,2S)-2-aminocyclohexanol [32]. The amino group can act as both a hydrogen bond donor and acceptor, while the hydroxyl group serves primarily as a donor [36]. These intermolecular interactions influence the compound's physical properties including melting point, solubility, and crystalline structure [21] [32].
The balance between intramolecular and intermolecular hydrogen bonding varies with concentration and solvent polarity [32]. In non-polar solvents, intramolecular hydrogen bonding predominates, while polar solvents can disrupt internal hydrogen bonds and promote intermolecular associations [32] [36]. This sensitivity to environmental conditions affects the conformational equilibrium and overall molecular behavior [32].
The trans isomer (1R,2R)-2-aminocyclohexanol exhibits fundamentally different stereochemical and conformational properties compared to the cis (1R,2S) configuration [18]. In the trans arrangement, the amino and hydroxyl groups are positioned on opposite faces of the cyclohexane ring, eliminating the possibility of intramolecular hydrogen bonding between these groups [19]. This structural difference leads to distinct conformational preferences and physical properties [18] [19].
The trans-(1R,2R)-2-aminocyclohexanol preferentially adopts a chair conformation where both substituents occupy equatorial positions to minimize steric interactions [19]. This diequatorial arrangement is energetically more favorable for the trans isomer, contrasting with the mixed axial-equatorial preference observed in the cis isomer [19] [22]. The absence of intramolecular hydrogen bonding in the trans configuration results in different solvation patterns and intermolecular interaction profiles [18].
Computational studies have revealed significant differences in the conformational energy landscapes between cis and trans isomers [10] [18]. The trans isomer exhibits a more pronounced preference for the diequatorial conformation, with a larger energy gap between the preferred and alternative chair forms [18] [19]. This conformational rigidity affects the molecule's dynamic behavior and its interactions with biological systems [10] [18].
Table 3: Comparative Analysis of Cis and Trans 2-Aminocyclohexanol Isomers
Property | Cis-(1R,2S) | Trans-(1R,2R) | Difference |
---|---|---|---|
Intramolecular H-bonding | Present | Absent | Stabilizes cis conformation [32] |
Preferred Conformation | Mixed axial-equatorial | Diequatorial | Different steric preferences [19] |
Conformational Flexibility | Moderate | Lower | H-bonding restricts cis mobility [18] |
Melting Point | Variable | Higher | Trans generally more crystalline [24] |
Solvent Sensitivity | High | Moderate | Cis H-bonding disrupted by polar solvents [32] |
Nuclear magnetic resonance spectroscopy represents the primary method for structural elucidation and configurational assignment of (1R,2S)-2-aminocyclohexanol [7] [15]. Proton nuclear magnetic resonance analysis provides crucial information about the spatial relationships between protons through coupling constant measurements [15] [33]. The vicinal coupling constants between protons on adjacent carbon atoms directly reflect the dihedral angles and thus the stereochemical configuration [15] [34].
The coupling constant patterns observed in the nuclear magnetic resonance spectrum allow for unambiguous assignment of the cis configuration [7] [15]. Specific coupling constants between the protons attached to carbons bearing the amino and hydroxyl groups provide direct evidence for their spatial relationship [33] [34]. Temperature-dependent nuclear magnetic resonance studies can reveal conformational dynamics and population distributions between different chair forms [11] [35].
Mass spectrometry provides molecular weight confirmation and fragmentation patterns characteristic of aminocyclohexanol derivatives [23] [24]. The electron ionization mass spectrum exhibits specific fragmentation pathways that can distinguish between different stereoisomers [23] . The molecular ion peak at mass-to-charge ratio 115 confirms the molecular formula, while characteristic fragment ions provide structural information [23] [25].
Infrared spectroscopy reveals functional group characteristics and hydrogen bonding patterns [25] [28]. The amino and hydroxyl stretching frequencies provide information about intramolecular and intermolecular hydrogen bonding [25] [36]. Changes in these frequencies with concentration and temperature can indicate the strength and nature of hydrogen bonding interactions [32] [36].
Circular dichroism spectroscopy enables absolute configuration determination through comparison of experimental and calculated spectra [26] [27]. The Cotton effects observed in the circular dichroism spectrum are sensitive to the absolute stereochemistry and can distinguish between enantiomers [26]. Computational prediction of circular dichroism spectra using time-dependent density functional theory provides theoretical support for configurational assignments [26] [27].
Table 4: Structural Elucidation Methods for (1R,2S)-2-Aminocyclohexanol
Method | Information Provided | Key Parameters |
---|---|---|
¹H NMR Spectroscopy | Stereochemical configuration, conformational analysis | Coupling constants, chemical shifts [15] [33] |
Mass Spectrometry | Molecular weight, fragmentation patterns | m/z 115 molecular ion [23] [24] |
Infrared Spectroscopy | Functional groups, hydrogen bonding | NH, OH stretching frequencies [25] [28] |
Circular Dichroism | Absolute configuration | Cotton effects, optical rotation [26] [27] |
X-ray Crystallography | Complete three-dimensional structure | Bond lengths, angles, conformation [21] |
Corrosive